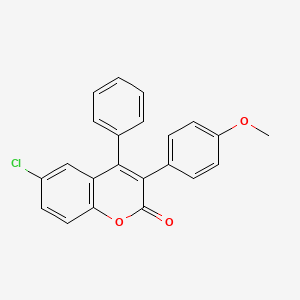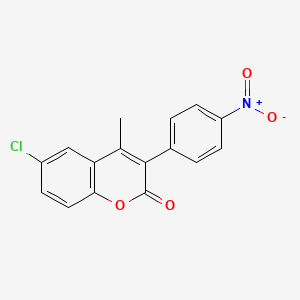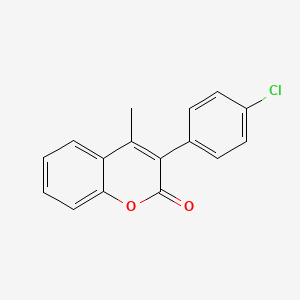
3,3-Diaminoacrylonitrile
Übersicht
Beschreibung
3,3-Diaminoacrylonitrile is an organic compound with the molecular formula C3H5N3 It is characterized by the presence of two amino groups attached to the acrylonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Diaminoacrylonitrile can be synthesized through the reaction of hydrogen cyanide with thiols in the presence of a base. The reaction typically involves the addition of hydrogen cyanide to thiophenol, acetonitrile, or triethylamine, resulting in the formation of 2,3-diamino-3-(phenylthio)acrylonitrile .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of hydrogen cyanide and thiols in the presence of a base is a common method employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Diaminoacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted acrylonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diaminoacrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,3-Diaminoacrylonitrile involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of various derivatives and complexes. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the amino groups.
Vergleich Mit ähnlichen Verbindungen
2,3-Diaminoacrylonitrile: Similar in structure but differs in the position of the amino groups.
2-Aminomalononitrile: Another compound with similar reactivity but different applications.
Diaminomaleonitrile: Known for its instability and different chemical properties .
Uniqueness: 3,3-Diaminoacrylonitrile is unique due to its specific arrangement of amino groups, which imparts distinct reactivity and potential applications compared to its analogs. Its stability and ease of synthesis make it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
3,3-diaminoprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDGCDRIVTXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocycles can be synthesized using 3,3-Diaminoacrylonitrile as a starting material?
A1: this compound has proven useful in synthesizing various nitrogen-containing heterocycles. For instance, it reacts with Dimethyl acetylenedicarboxylate (DMAD) and 1,2-dibenzoylacetylene to yield diverse pyrrole derivatives. [] Additionally, it acts as a dipolarophile in reactions with aryl(alkyl)sulfonyl or aryl azides, leading to the formation of 5-amino-1,2,3-triazole-4-N-substituted imidamides via a tandem cycloaddition and Cornforth-type rearrangement. [] This methodology extends to reactions with heterocyclic azides, enabling the creation of diheterocyclic compounds with an amidine linker, including those incorporating pyrimidinedione, 4-nitroimidazole, isoxazole, 1,3,4-triazole, 2-oxochromone, or thiazole rings alongside the 1,2,3-triazole core. []
Q2: How does the substitution pattern on the amidine group of this compound influence the reaction outcome?
A2: The substituents on the amidine nitrogen atoms significantly impact the reaction pathway and product formation. When reacting with DMAD, 3,3-Diaminoacrylonitriles bearing a monosubstituted amidine group yield 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes. Conversely, those with an N,N-dialkylamidine group generate 1-NH-5-aminopyrroles. [] This difference arises from the varying electronic and steric effects imparted by the substituents, dictating the regioselectivity of the cyclization step.
Q3: Beyond pyrroles and triazoles, are there other heterocyclic systems accessible from this compound?
A3: While the reviewed research primarily focuses on pyrrole and triazole synthesis, this compound's reactivity suggests its potential in constructing other heterocycles. For example, its use in synthesizing Iso-Piritrexim, a lipophilic folic acid antagonist with antineoplastic activity, showcases its applicability beyond simple heterocyclic systems. [] This example highlights the possibility of utilizing this compound as a valuable building block for more complex, biologically relevant molecules.
Q4: What are the limitations of using this compound in organic synthesis?
A4: Despite its versatility, there are some limitations to consider when employing this compound. One example is the unexpected substitution of the acyl group observed during an attempted conversion of 1-acyl-2,2-diaminoethylenes into 2-acyl-3,3-diaminoacrylonitriles. [] This side reaction emphasizes the need for careful consideration of reaction conditions and potential side reactions when using this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















